molecular formula C23H23N5O6S B2776861 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate CAS No. 1351649-73-4

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate

Cat. No.: B2776861
CAS No.: 1351649-73-4
M. Wt: 497.53
InChI Key: XHODANMYQSPXSA-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate is a useful research compound. Its molecular formula is C23H23N5O6S and its molecular weight is 497.53. The purity is usually 95%.
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Biological Activity

The compound 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate , with CAS number 1351635-23-8, is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S, with a molecular weight of 430.5 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antiviral properties.

Anticancer Activity

Research has indicated that compounds containing benzimidazole structures exhibit significant anticancer properties. A study on various 1H-benzimidazole derivatives revealed that these compounds can inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundTarget EnzymeIC50 (µM)Cell Line
BBZ 11aHu Topo I5.2MCF-7
BBZ 12bHu Topo I4.8HeLa
BBZ 12aHu Topo I6.0A549

Antiviral Activity

The compound's structural similarity to other benzimidazole derivatives suggests potential antiviral activity. For instance, derivatives have shown efficacy against the hepatitis C virus (HCV), indicating that further exploration could reveal similar properties for this compound .

Antifungal and Anthelmintic Activities

Benzimidazole derivatives are also noted for their antifungal and antihelmintic activities. A study demonstrated that certain derivatives effectively inhibited fungal growth in various strains, suggesting that this compound might share these properties .

Table 2: Antifungal Activity of Related Compounds

CompoundOrganismMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans12 µg/mL
Compound BAspergillus niger10 µg/mL
Compound CFusarium solani15 µg/mL

The biological activity of This compound may be attributed to its interaction with nucleic acids and enzymes involved in cellular processes. The benzimidazole core is known to intercalate DNA, affecting replication and transcription processes, which is a common mechanism among anticancer agents .

Case Studies

Recent studies have evaluated the biological effects of similar compounds in vivo and in vitro:

  • Case Study on Hepatitis C Virus : A derivative was tested against HCV in cell cultures, showing promising results in reducing viral load by over 70% at optimal concentrations.
  • Antitumor Efficacy : In animal models, a related benzimidazole compound demonstrated significant tumor reduction when administered alongside standard chemotherapy agents.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, primarily due to the presence of the benzimidazole and piperazine moieties. Key pharmacological applications include:

  • Anticancer Activity : Compounds containing benzimidazole derivatives have shown promise as anticancer agents. The interaction of the benzimidazole moiety with DNA can inhibit cancer cell proliferation by disrupting essential cellular functions. Recent studies have highlighted that derivatives similar to 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties : The incorporation of piperazine and benzimidazole structures has been linked to enhanced antimicrobial activity. Research indicates that derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Benzimidazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this oxalate have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

StudyFindings
Li et al. (2015)Reported significant anti-inflammatory effects in animal models using similar benzimidazole-piperazine derivatives at doses of 100 mg/kg .
Kumar et al. (2015)Demonstrated potent anticancer activity against various cell lines, with IC50 values indicating strong cytotoxicity .
Chang et al. (2012)Found that benzimidazole derivatives inhibited Helicobacter pylori growth, suggesting potential for gastrointestinal applications .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(1,3-benzoxazol-2-ylsulfanyl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S.C2H2O4/c27-20(14-29-21-24-17-7-3-4-8-18(17)28-21)26-11-9-25(10-12-26)13-19-22-15-5-1-2-6-16(15)23-19;3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHODANMYQSPXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5O4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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